molecular formula C16H23NO4 B7589879 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid

3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid

Cat. No. B7589879
M. Wt: 293.36 g/mol
InChI Key: QUNKHNZDOVPYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a derivative of benzoic acid and contains a morpholine ring, which gives it unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is not fully understood, but it is believed to work by modulating the immune response and reducing inflammation. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to activate the Nrf2 pathway, which plays a crucial role in regulating oxidative stress.
Biochemical and Physiological Effects:
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to increase the expression of antioxidant enzymes, which helps to protect cells from oxidative damage. In addition, 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a neuroprotective effect by reducing neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several potential future directions for research involving 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid and its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosing and administration of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in various disease models.

Synthesis Methods

3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid can be synthesized through a multistep process involving the reaction of 2-(2,2,6-trimethylmorpholin-4-yl)ethanol with benzoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization.

Scientific Research Applications

3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[2-(2,2,6-trimethylmorpholin-4-yl)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12-10-17(11-16(2,3)21-12)7-8-20-14-6-4-5-13(9-14)15(18)19/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNKHNZDOVPYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)(C)C)CCOC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.